Internal Standard: D-Mannose-d vs. Unlabeled
In isotope dilution GC-MS analysis for honey mannose quantification, D-Mannose-d enables absolute quantitation via isotope ratio measurement, whereas unlabeled D-mannose produces no distinguishable signal from the endogenous analyte and cannot function as an internal standard [1]. The method using a deuterated mannose analog achieved validated quantitation through optimized GC separation conditions and MS parameters, with the isotope-labeled internal standard correcting for matrix effects and instrument drift throughout the analytical workflow [1].
| Evidence Dimension | Suitability as internal standard for quantitative MS |
|---|---|
| Target Compound Data | Produces distinct m/z signal distinguishable from endogenous mannose; enables isotope dilution quantitation |
| Comparator Or Baseline | Unlabeled D-mannose: No distinguishable signal; cannot function as internal standard |
| Quantified Difference | Qualitative binary: functional vs. non-functional as internal standard |
| Conditions | Isotope dilution GC-MS assay for honey mannose content determination |
Why This Matters
This functional binary difference determines whether quantitative MS analysis is possible; unlabeled mannose provides no internal standard capability, while D-Mannose-d enables matrix-corrected absolute quantitation.
- [1] Huang XZ, Ji XX, Jiang XL, et al. Determination of mannose in honey by isotope dilution gas chromatography-mass spectrometry. Chinese Journal of Analysis Laboratory, 2020. View Source
